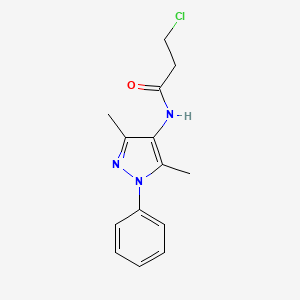

3-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide

Description

Properties

IUPAC Name |

3-chloro-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O/c1-10-14(16-13(19)8-9-15)11(2)18(17-10)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJNVQNGNKNLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

- Molecular Formula : C14H16ClN3O

- Molecular Weight : 277.75 g/mol

- CAS Number : 1170415-79-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Studies and Research Findings

- In Vitro Cytotoxicity : The compound exhibited significant cytotoxic effects against several cancer cell lines. For instance, it demonstrated an IC50 value of approximately 12.50 µM against the MCF7 breast cancer cell line, indicating moderate potency in inhibiting cell proliferation .

- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of specific kinases involved in cancer progression. For example, related pyrazole compounds have been reported to inhibit Aurora-A kinase with an IC50 of 0.067 µM .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Research indicates that compounds similar to 3-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide can inhibit inflammatory pathways.

Mechanisms and Findings

- Cytokine Inhibition : Studies have shown that pyrazole derivatives can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting their potential use in treating inflammatory diseases .

- In Vivo Studies : Animal models have demonstrated that these compounds can reduce inflammation markers significantly when administered during induced inflammation .

Antimicrobial Activity

The antimicrobial properties of 3-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide have also been explored.

Research Insights

- Broad-Spectrum Activity : Preliminary studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

- Comparison with Standards : In comparative studies, the compound showed superior activity compared to standard antibiotics in certain bacterial strains, reinforcing its potential as a therapeutic agent .

Data Table: Biological Activity Summary

Scientific Research Applications

Basic Information

- IUPAC Name : 3-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide

- Molecular Formula : C14H16ClN3O

- Molecular Weight : 277.75 g/mol

- CAS Number : 1170415-79-8

- Boiling Point : 441.2 ± 45.0 °C (Predicted)

- Density : 1.22 ± 0.1 g/cm³ (Predicted)

- pKa : 13.58 ± 0.70 (Predicted)

Medicinal Chemistry

3-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide has been studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity

In a study examining the anticancer properties of pyrazole derivatives, it was found that compounds similar to 3-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide exhibited significant cytotoxic effects against several cancer cell lines. The mechanism of action was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .

Agricultural Science

The compound's potential as a plant growth regulator has been explored, particularly its ethylene-like activity, which can influence plant growth and development.

Case Study: Ethylene-Like Activity

Research indicated that derivatives of pyrazole compounds can induce the "triple response" in Arabidopsis seedlings, which is characterized by shortened hypocotyls and exaggerated apical hooks. This suggests that compounds like 3-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide could be utilized to enhance agricultural productivity by modulating plant growth responses .

Material Science

The compound's unique chemical structure allows for potential applications in developing new materials with specific properties.

Case Study: Polymer Development

Studies have shown that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant for creating advanced materials used in various industrial applications .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges : The propanamide chain in the target compound may require tailored coupling strategies (e.g., DCC/DMAP instead of EDCI/HOBt) to optimize yields .

- Bioactivity Potential: Chlorine and methyl groups suggest possible antimicrobial or herbicidal activity, analogous to agrochemical pyrazoles. Further studies are needed to confirm this.

- Spectroscopic Signatures: The target compound’s NMR would feature distinct methyl signals (δ ~2.4–2.6 ppm) and aromatic protons (δ ~7.5 ppm), differing from cyano-substituted analogs (δ ~8.12 ppm for pyrazole protons) .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 3-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide typically involves two main stages:

- Synthesis of the substituted pyrazole intermediate

- Introduction of the 3-chloropropanamide moiety via acylation or alkylation reactions.

Preparation of the Pyrazole Core

The pyrazole nucleus with the 3,5-dimethyl-1-phenyl substitution is commonly prepared by condensation reactions involving hydrazines and β-dicarbonyl compounds or their equivalents. According to patent WO2009135808A2, regioselective synthesis of 1,3,4-substituted pyrazole derivatives can be achieved using hydrazone intermediates and acid-catalyzed cyclization, ensuring high yield and selectivity for the desired isomer.

- Typical conditions:

- React hydrazones with 1,3-difunctional compounds (e.g., α,β-unsaturated carbonyls) in organic solvents.

- Acid treatment (e.g., with aqueous acid) promotes cyclization to the pyrazole ring.

- Temperature range: 0–150 °C, typically 20–110 °C.

- Reaction time: 0.1 to 15 hours.

- High regioselectivity with isomer ratios >20:1 favoring the 1,3-substituted pyrazole.

Introduction of the 3-Chloropropanamide Side Chain

The attachment of the 3-chloropropanamide group to the pyrazole nitrogen or carbon involves acylation or nucleophilic substitution reactions. Two main approaches are reported:

Acylation with 3-Chloropropanoyl Chloride

- Prepare 3-chloropropanoyl chloride by reacting 3-chloropropanoic acid with thionyl chloride (SOCl2).

- React the pyrazole intermediate with 3-chloropropanoyl chloride under basic or neutral conditions to form the amide bond.

- Solvents: Dichloromethane, tetrahydrofuran, or other inert solvents.

- Temperature: 0–25 °C to control selectivity.

- Work-up: Aqueous quenching followed by extraction and purification (e.g., recrystallization).

Alkylation Using 3-Chloropropyl Halides

- Alkylation of the pyrazole nitrogen with 3-chloropropyl bromide or chloride under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as DMF or acetone.

- This method often involves the formation of an intermediate oxirane or halohydrin, which is then reacted with the pyrazole to afford the propanamide derivative.

Representative Synthetic Route (Based on Literature)

Alternative Routes and Variations

- Some studies report the use of oxirane intermediates derived from halohydrins for alkylation of pyrazoles to yield propanamide derivatives.

- The reaction conditions can be optimized for yield and purity by varying solvent, temperature, and base.

- The use of Lewis acids (e.g., BF3) has been explored for regioselective pyrazole formation.

Research Findings and Analytical Data

- Yields for the pyrazole formation step typically range from 70% to 90%, with regioselectivity favoring the 1,3-substituted isomer by ratios exceeding 50:1.

- Acylation or alkylation steps yield the final compound in 60–85% isolated yield depending on conditions.

- Characterization by NMR, IR, and mass spectrometry confirms the structure and purity.

- Melting points and elemental analysis data are consistent with the expected molecular formula.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid chloride acylation | 3-chloropropanoyl chloride, pyrazole intermediate, base | 0–25 °C, inert solvent | High yield, straightforward | Requires preparation of acid chloride, moisture sensitive |

| Alkylation with halopropyl | 3-chloropropyl bromide/chloride, pyrazole, base (K2CO3) | Room temp to reflux, polar aprotic solvent | Avoids acid chloride, milder | Possible side reactions, lower regioselectivity |

| Hydrazone cyclization + acylation | Hydrazone + 1,3-difunctional compound, acid catalysis + acylation | 20–110 °C, 0.1–15 h | High regioselectivity, scalable | Multi-step, requires careful control |

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide?

Answer:

Synthesis optimization involves selecting appropriate reagents and controlling reaction conditions. For chloroacetamide derivatives, a common approach is reacting a pyrazole derivative (e.g., 3,5-dimethyl-1-phenyl-1H-pyrazole) with chloroacetyl chloride in the presence of a base like triethylamine to neutralize HCl byproducts . Purification via recrystallization or chromatography is critical, as impurities may affect downstream applications. In related pyrazole carboxamide syntheses, yields improved when using coupling agents like EDCI/HOBt in DMF, with reaction monitoring via TLC and final purification by preparative TLC or ethanol recrystallization .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., methyl groups at pyrazole positions 3 and 5, phenyl ring protons) .

- X-ray Crystallography : Resolves stereochemistry and confirms substituent positions, as demonstrated for structurally similar 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Answer:

SAR studies require systematic substitution of functional groups. For example:

- Vary the chlorine position (e.g., 3-chloro vs. 5-chloro analogs) to assess electrophilic reactivity.

- Modify the phenyl ring with electron-withdrawing/donating groups (e.g., 4-fluoro, 4-chloro) to study bioactivity trends, as seen in related pyrazole carboxamides .

- Test substituent effects on binding affinity using biochemical assays (e.g., enzyme inhibition, receptor binding).

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Contradictions often arise from differences in:

- Assay Conditions : pH, solvent (DMF vs. aqueous buffers), or temperature may alter reactivity .

- Substituent Positioning : Minor structural variations (e.g., methyl vs. trimethyl groups) significantly impact activity .

- Data Normalization : Use internal controls and replicate experiments to account for batch-to-batch variability.

Advanced: What computational modeling approaches are suitable for predicting this compound’s reactivity?

Answer:

- Density Functional Theory (DFT) : Models electronic properties (e.g., chloro group’s electrophilicity) and reaction pathways.

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., protein binding pockets).

- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with observed activity .

Application-Focused: How can this compound be applied in proteomics research?

Answer:

As a biochemical reagent, it may:

- Modify Proteins : The chloro group acts as a leaving group for nucleophilic substitution with cysteine/thiol residues, enabling protein labeling .

- Inhibit Enzymes : Test activity against serine hydrolases or proteases via covalent binding.

Application-Focused: What strategies enable its use in material science applications?

Answer:

- Polymer Synthesis : Incorporate into copolymers (e.g., via radical polymerization) for functional materials, as shown for structurally related polycationic dye-fixatives .

- Coordination Chemistry : Explore metal-binding properties using the pyrazole nitrogen and carbonyl oxygen.

Stability Analysis: How does pH affect the hydrolytic stability of this compound?

Answer:

Under acidic conditions , the amide bond may hydrolyze to form a carboxylic acid and amine. Under basic conditions , the chloro group is susceptible to nucleophilic displacement. Stability studies should use HPLC or LC-MS to monitor degradation products .

Comparative Analysis: How do structural analogs (e.g., 3,5-dimethyl vs. 1,3,5-trimethyl pyrazole derivatives) differ in reactivity?

Answer:

- Trimethyl analogs exhibit steric hindrance, reducing nucleophilic substitution rates compared to dimethyl derivatives .

- Phenyl vs. Alkyl Substituents : Electron-withdrawing aryl groups increase electrophilicity at the chloro position .

Multi-Step Synthesis: What challenges arise when designing multi-step syntheses involving this compound?

Answer:

- Intermediate Stability : Protect reactive groups (e.g., amide) during subsequent steps.

- Cross-Reactivity : Ensure chloro groups do not participate in unintended side reactions. For example, EDCI/HOBt coupling minimizes racemization in carboxamide formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.